molecular formula C15H13N3O5 B230236 N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide

Cat. No. B230236
M. Wt: 315.28 g/mol
InChI Key: FBZGNYOWKQGLEQ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide, commonly known as MNBAH, is a chemical compound with potential applications in scientific research. MNBAH is a hydrazide derivative that has been synthesized and tested for various biological activities.

Scientific Research Applications

MNBAH has shown potential for various scientific research applications. It has been tested for its antimicrobial, anticancer, and anti-inflammatory activities. MNBAH has also been studied for its potential as an antioxidant and a chelating agent. In addition, MNBAH has been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of MNBAH is not fully understood. However, it is believed that MNBAH exerts its biological activities by interacting with cellular components such as enzymes and proteins. MNBAH has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anticancer activities. MNBAH has also been shown to modulate the expression of certain genes, which may be responsible for its anti-inflammatory activity.
Biochemical and Physiological Effects
MNBAH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, which may be useful in the development of new antibiotics. MNBAH has also been shown to induce apoptosis in cancer cells, which may be useful in the development of new anticancer drugs. MNBAH has been shown to reduce inflammation in various animal models, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

MNBAH has several advantages for lab experiments. It is easy to synthesize and has a high yield. MNBAH is also stable and can be stored for long periods without significant degradation. However, MNBAH has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain applications. MNBAH also has potential toxicity, which may require careful handling and disposal.

Future Directions

MNBAH has potential for various future directions in scientific research. It may be useful in the development of new antibiotics, anticancer drugs, and anti-inflammatory agents. MNBAH may also have potential applications in the detection of metal ions and as a chelating agent. Further studies are needed to fully understand the mechanism of action of MNBAH and its potential applications in scientific research.
Conclusion
In conclusion, N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide, or MNBAH, is a hydrazide derivative with potential applications in scientific research. MNBAH has been synthesized using a simple and efficient method and has been tested for various biological activities. MNBAH has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent, as well as a fluorescent probe for the detection of metal ions. MNBAH has advantages and limitations for lab experiments and has potential for various future directions in scientific research.

Synthesis Methods

MNBAH has been synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzohydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base. The reaction yields MNBAH as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N//'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide

InChI

InChI=1S/C15H13N3O5/c1-23-14-7-10(5-6-13(14)19)9-16-17-15(20)11-3-2-4-12(8-11)18(21)22/h2-9,16H,1H3,(H,17,20)/b10-9-

InChI Key

FBZGNYOWKQGLEQ-KTKRTIGZSA-N

Isomeric SMILES

COC1=C/C(=C\NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C=CC1=O

SMILES

COC1=CC(=CNNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O

Canonical SMILES

COC1=CC(=CNNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O

Origin of Product

United States

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